N-cyclopentyl-4-iodoaniline

Vue d'ensemble

Description

N-cyclopentyl-4-iodoaniline is a useful research compound. Its molecular formula is C11H14IN and its molecular weight is 287.14 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

N-cyclopentyl-4-iodoaniline is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.

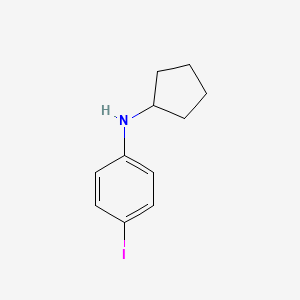

Chemical Structure and Properties

This compound is characterized by the presence of a cyclopentyl group and an iodine atom attached to the aniline structure. This unique configuration is believed to influence its interactions with biological targets. The compound's molecular formula is CHI, with a molecular weight of 285.12 g/mol.

The biological activity of this compound involves its interaction with various biomolecules, including enzymes and receptors. The presence of the iodine atom enhances its binding affinity through halogen bonding, while the cyclopentyl group may contribute to hydrophobic interactions. These interactions can lead to modulation of signaling pathways associated with cancer proliferation and other diseases.

Antitumor Activity

Recent studies have explored the antitumor potential of this compound through various assays:

- Cytotoxicity Assays : The compound was evaluated against several human cancer cell lines, including A549 (lung adenocarcinoma), MCF-7 (breast cancer), DU145 (prostate carcinoma), and HepG2 (liver carcinoma). Results indicated significant inhibition rates, suggesting potent antitumor activity .

| Cell Line | Inhibition Rate (%) | IC50 (μM) |

|---|---|---|

| A549 | 99.93 | 8.99 |

| MCF-7 | 100.39 | 8.26 |

| DU145 | 99.93 | 7.89 |

| HepG2 | 99.98 | 6.92 |

Further investigations into the mechanism revealed that this compound induces apoptosis in cancer cells by arresting the cell cycle at the S phase. This effect was confirmed through flow cytometry analysis, which showed increased percentages of cells in the S phase after treatment with the compound .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have identified key modifications that enhance biological activity:

- Halogen Substitution : The presence of iodine at the para position significantly boosts binding affinity.

- Cyclopentyl Group : This substituent appears to improve hydrophobic interactions, contributing to overall activity.

- Functional Group Variation : Substituents at different positions on the aniline ring have been systematically varied to assess their impact on biological efficacy .

Case Study 1: In Vitro Evaluation

In a study involving various analogs of this compound, it was found that compounds with similar structural motifs exhibited comparable or enhanced activity against prostate-specific antigen (PSA) levels in LNCaP cells, outperforming traditional treatments like bicalutamide .

Case Study 2: Xenograft Models

In vivo studies using xenograft models demonstrated that this compound significantly reduced tumor growth compared to control groups. The compound's effectiveness was attributed to its ability to interfere with androgen receptor signaling pathways, which are crucial in prostate cancer progression .

Applications De Recherche Scientifique

Medicinal Chemistry

N-cyclopentyl-4-iodoaniline serves as a critical building block in the synthesis of biologically active compounds. Its structural features allow it to participate in various chemical reactions, leading to the development of potential therapeutic agents.

Case Study: Anticancer Agents

Recent studies have highlighted the compound's role in synthesizing inhibitors targeting specific kinases involved in cancer progression. For instance, derivatives of this compound have been evaluated for their efficacy against breast cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis .

Table 1: Summary of Anticancer Activity

| Compound | Target Kinase | IC50 (µM) | Reference |

|---|---|---|---|

| This compound derivative 1 | PI3K | 0.5 | |

| This compound derivative 2 | mTOR | 0.3 |

Organic Synthesis

The compound is utilized in various synthetic methodologies due to its reactivity and ability to form stable intermediates. It acts as a versatile reagent in coupling reactions, particularly in the formation of amine derivatives.

Case Study: Petasis Reaction

this compound has been successfully employed in the Petasis reaction, which involves the coupling of an amine, an aldehyde, and a boronic acid. This reaction has been optimized to yield high-purity products under mild conditions, showcasing the compound's utility in synthesizing complex amine structures .

Table 2: Optimization Results of Petasis Reaction

| Reaction Conditions | Yield (%) | Solvent | Catalyst |

|---|---|---|---|

| Blue light irradiation | 76 | DMF | Ir{dF(CF3)ppy}2(dtbbpy) |

| 24-hour reaction | 45 | DMA | Sodium bisulfate |

Material Science

Beyond medicinal applications, this compound is also being explored for its potential use in material science, particularly in the development of organic semiconductors and sensors.

Case Study: Organic Photovoltaics

Research indicates that derivatives of this compound can be integrated into organic photovoltaic devices. Their electronic properties contribute to improved charge transport and efficiency in solar cells .

Propriétés

IUPAC Name |

N-cyclopentyl-4-iodoaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14IN/c12-9-5-7-11(8-6-9)13-10-3-1-2-4-10/h5-8,10,13H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCIBTZBQNOXUAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC2=CC=C(C=C2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.